2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-
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Overview
Description
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Preparation Methods
The synthesis of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These methods allow for the formation of the compound with high yields and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling of the pyridinyl groups with the butanol backbone.
Chemical Reactions Analysis
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinyl and imine groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and as a ligand in coordination chemistry. In medicine, it may be explored for its potential therapeutic properties, although more research is needed to fully understand its effects. Industrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridinyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- include other pyridinyl-substituted butanols and imine-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives are similar in structure but have different electronic properties and reactivity due to the presence of additional aromatic rings .
Properties
CAS No. |
675122-96-0 |
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Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,4-bis(1-pyridin-2-ylethylideneamino)butan-2-ol |
InChI |
InChI=1S/C18H22N4O/c1-14(17-7-3-5-10-20-17)19-12-9-16(23)13-22-15(2)18-8-4-6-11-21-18/h3-8,10-11,16,23H,9,12-13H2,1-2H3 |
InChI Key |
IZJQBUQAJGXXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC(CN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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